Clevidipine

Catalog No.
S523969
CAS No.
167221-71-8
M.F
C21H23Cl2NO6
M. Wt
456.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clevidipine

CAS Number

167221-71-8

Product Name

Clevidipine

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H23Cl2NO6

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N

SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

butyroxymethyl methyl 4-(2',3'-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, clevidipine, Cleviprex

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Description

The exact mass of the compound Clevidipine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of dihydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rapid Blood Pressure Reduction

One key area of research focuses on Clevidipine's ability to rapidly lower blood pressure. Studies have shown it to be highly effective, achieving target systolic blood pressure reductions within a median time of 5.3-6.0 minutes []. This rapid action makes it valuable in situations where swift blood pressure control is crucial, such as during surgery or in neurocritical patients [].

Maintaining Stable Blood Pressure

Another crucial aspect of blood pressure management is maintaining it within a desired range. Research suggests Clevidipine may offer an advantage in this regard. Studies comparing Clevidipine with other antihypertensive drugs have shown it to be more effective in keeping blood pressure within pre-specified ranges []. This stable control is vital in critical care scenarios to prevent complications like strokes or organ damage [].

Potential Advantages over Other Medications

Clevidipine's pharmacokinetic properties, meaning how it interacts with the body, offer potential advantages compared to other intravenous antihypertensives used in critical care. Research suggests it may have a lower risk of side effects associated with some other drugs []. Additionally, its rapid action and ease of dose adjustment make it a suitable candidate for situations requiring precise blood pressure control [].

Clevidipine is an intravenous dihydropyridine calcium channel blocker primarily used for the rapid reduction of blood pressure in situations where oral therapy is not feasible or desirable. It is marketed under the trade name Cleviprex. Clevidipine is characterized by its unique mechanism of action, which selectively relaxes smooth muscle cells in small arteries, leading to arterial dilation without significantly affecting cardiac output or central venous pressure . The compound is a racemic mixture of two enantiomers, with a molecular formula of C21H23Cl2NO6 and a molecular mass of 456.3 g/mol .

Clevidipine acts as a selective antagonist of L-type calcium channels located in vascular smooth muscle cells. By blocking the influx of calcium ions, it relaxes these cells, leading to vasodilation and a subsequent decrease in blood pressure []. Unlike some other CCBs, clevidipine exhibits minimal effects on cardiac muscle L-type calcium channels, minimizing its impact on heart rate and contractility [].

Clevidipine is generally well-tolerated, with the most common side effects being headache, flushing, and nausea []. However, some safety concerns exist:

  • Hypotension: Clevidipine can cause excessive blood pressure lowering, requiring careful monitoring and dose adjustment [].
  • Reflex Tachycardia: In some cases, a compensatory increase in heart rate (tachycardia) may occur in response to vasodilation [].
  • Drug Interactions: Clevidipine can interact with other medications that affect blood pressure, requiring dose adjustments or avoidance [].

Clevidipine undergoes rapid hydrolysis primarily by esterases present in blood and extravascular tissues, resulting in inactive metabolites. The initial phase of elimination has a half-life of approximately one minute, while the terminal half-life is about 15 minutes . The primary metabolite formed through this hydrolysis is a carboxylic acid derivative, which is further metabolized by glucuronidation or oxidation .

Key Reactions:

  • Hydrolysis: Clevidipine → Inactive carboxylic acid metabolite + Formaldehyde
  • Metabolism: Carboxylic acid metabolite → Glucuronidation or oxidation products

Clevidipine exhibits potent antihypertensive effects through its action as a calcium channel blocker. By inhibiting the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes, it leads to vasodilation and improved oxygen delivery to myocardial tissue . Importantly, clevidipine does not adversely affect myocardial contractility or conduction, making it distinct from other antihypertensive agents that may have negative cardiac effects .

Pharmacodynamics:

  • Mechanism: Inhibition of voltage-dependent L-type calcium channels
  • Effects: Arterial dilation, reduced systemic vascular resistance

Clevidipine is primarily indicated for:

  • Management of hypertension: Particularly in perioperative settings where rapid blood pressure control is necessary.
  • Situations requiring precise titration: Its ultra-short half-life allows for quick adjustments to blood pressure levels without prolonged effects post-infusion .

Clevidipine has been shown to have minimal drug-drug interactions due to its rapid metabolism and lack of significant effects on cytochrome P450 enzymes. During clinical trials, it was frequently administered alongside beta-blockers and other common medications without notable adverse interactions . The pharmacokinetic profile suggests that interactions are unlikely due to its rapid clearance from the body.

Notable Interactions:

  • Beta-blockers: Commonly co-administered with clevidipine during perioperative care.
  • Other medications: No significant interactions reported with natural opium alkaloids, benzodiazepines, or sulfonamides.

Clevidipine belongs to the class of dihydropyridine calcium channel blockers, which includes several other compounds. Below is a comparison highlighting its uniqueness.

Compound NameMechanism of ActionHalf-LifeRoute of AdministrationUnique Features
ClevidipineCalcium channel blocker~1 minuteIntravenousUltra-short half-life; rapid onset/offset
AmlodipineCalcium channel blocker30-50 hoursOralLong duration; used for chronic hypertension
NicardipineCalcium channel blocker5-8 hoursOral/IntravenousIntermediate duration; effective for angina
NifedipineCalcium channel blocker2-5 hoursOralImmediate-release formulation available

Uniqueness of Clevidipine

Clevidipine's primary distinction lies in its rapid action and short duration of effect, making it particularly suitable for acute management scenarios where tight blood pressure control is required without lingering effects after discontinuation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

455.0902428 g/mol

Monoisotopic Mass

455.0902428 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19O2GP3B7Q

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

For the reduction of blood pressure when when oral antihypertensive therapy is not feasible or not desirable.
FDA Label
Treatment of hypertensive disease

Pharmacology

Clevidipine belongs to a well-known class of drugs called dihydropyridine calcium channel antagonists. Clevidpine is the first third generation intravenous dihydropyridine calcium channel blocker. In vitro studies demonstrated that clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries, resulting in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output.

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA16 - Clevidipine

Mechanism of Action

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Health Hazard

Health Hazard

Other CAS

167221-71-8

Absorption Distribution and Excretion

urine 63-74%, feces 7-22%

Metabolism Metabolites

Clevidipine is rapidly hydrolyzed to inactive metabolites by esterases in arterial blood.

Wikipedia

Clevidipine
Ergocryptine

Biological Half Life

1 minute

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Zhou Y, Zhou F, Yan F, Yang F, Yao Y, Zou Q. Structural Analysis and
2: Lemkuil BP, Gierl BT, Patel PM, Pearn ML, Nguyen LC, Minokadeh A, Drummond JC.
3: Zhou Y, Zou Q, Sun L, Wei P, Ouyang P. Determination of clevidipine and its
4: Kako H, Gable A, Martin D, Beebe A, Thung A, Samora W, Klamar J, Bhalla T,
5: Zhou Y, He XM, Li HQ, Ni Y, Xu MZ, Chen H, Li WY. Pharmacokinetics and tissue
6: Zuleta-Alarcón A, Castellón-Larios K, Bergese S. [The role of clevidipine in
7: Wei H, Gu Y, Liu Y, Chen Y, Liu C, Si D. Quantitation of clevidipine in dog
8: Zhou Y, Li H, He X, Jia M, Ni Y, Xu M, Chen H, Li W. Simultaneous
9: Cao P, Li G, Huang L, Zhao S, Hu Y, Qin L, Qiu L, Zhu W, Si L, Huang J.
10: Clevidipine. Hypertensive crises during surgery: no advance. Prescrire Int.
11: Keating GM. Clevidipine: a review of its use for managing blood pressure in
12: Croft K, Probst S. Deliberate hypotensive anesthesia with the rapidly acting,
13: Varelas PN, Abdelhak T, Corry JJ, James E, Rehman MF, Schultz L, Mays-Wilson
14: Merry AF, Avery EG, Nussmeier NA, Playford HR, Warman GR, Wang Y, Sladen RN.
15: Peacock WF, Chandra A, Char D, Collins S, Der Sahakian G, Ding L, Dunbar L,
16: Kurnutala LN, Soghomonyan S, Bergese SD. Perioperative acute
17: Bettesworth JG, Martin DP, Tobias JD. Intraoperative use of clevidipine in a
18: Hassanain HH, Hassona MD, Puente EG, Sun C, Abouelnaga ZA, Tulman DB, Bergese
19: Tobias JD, Tulman DB, Bergese SD. Clevidipine for perioperative blood
20: Graffagnino C, Bergese S, Love J, Schneider D, Lazaridis C, LaPointe M, Lee

Explore Compound Types